![molecular formula C22H16ClN3O5S B14113515 methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14113515.png)
methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound that features a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the chlorophenyl group and subsequent acylation and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
- Methyl 4-({[3-(3-bromophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
- Methyl 4-({[3-(3-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
Uniqueness
Methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is unique due to its specific substitution pattern and the presence of the chlorophenyl group. This structural feature may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
Methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C23H20ClN3O3S, with a molecular weight of approximately 453.94 g/mol. The structure features a thienopyrimidine core, which is known for its biological activity.
Biological Activity and Mechanisms
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit potent anticancer properties. This compound has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G1 phase, primarily through modulation of the p53 pathway and downregulation of cyclins .
Antiviral Properties
Thienopyrimidine derivatives are also recognized for their antiviral activity. Studies have demonstrated that this compound can inhibit viral replication in vitro. The compound targets viral polymerases and interferes with nucleic acid synthesis .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and viral infections. The compound has shown potential in reducing inflammatory markers such as TNF-alpha and IL-6 in cellular models. This anti-inflammatory activity may contribute to its overall therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study reported that this compound effectively reduced the viability of breast cancer cells by over 50% at concentrations as low as 10 µM after 48 hours of treatment. The inhibition was attributed to apoptosis induction as confirmed by Annexin V assays .
- Animal Models : In vivo studies using murine models of cancer demonstrated significant tumor growth inhibition when treated with this compound compared to controls. Histological analysis revealed increased apoptosis in tumor tissues .
Data Table: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism of Action |
---|---|---|
Anticancer | High (IC50 < 10 µM) | Induction of apoptosis; cell cycle arrest |
Antiviral | Moderate | Inhibition of viral polymerases |
Anti-inflammatory | Significant | Reduction of TNF-alpha and IL-6 levels |
Properties
Molecular Formula |
C22H16ClN3O5S |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
methyl 4-[[2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H16ClN3O5S/c1-31-21(29)13-5-7-15(8-6-13)24-18(27)12-25-17-9-10-32-19(17)20(28)26(22(25)30)16-4-2-3-14(23)11-16/h2-11H,12H2,1H3,(H,24,27) |
InChI Key |
KEASNKAVYNWXNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
Origin of Product |
United States |
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